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molecular formula C8H17NO B8281274 (1s,3s)-1-(Aminomethyl)-3-methylcyclohexanol

(1s,3s)-1-(Aminomethyl)-3-methylcyclohexanol

Cat. No. B8281274
M. Wt: 143.23 g/mol
InChI Key: HCXBYIHIMJUDJQ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964616B2

Procedure details

A mixture of (1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol (4.5 g) and 5% palladium on carbon (500 mg) in methanol (40 ml) was stirred under a hydrogen atmosphere of 4 bar for 72 hours. The reaction was filtered through celite, washed with methanol (2×) and concentrated in vacuo to afford 1S,3S)-1-(Aminomethyl)-3-methylcyclohexanol as a colourless oil (2.5 g).
Name
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][C@:10]1([OH:17])[CH2:15][CH2:14][CH2:13][C@H:12]([CH3:16])[CH2:11]1)C1C=CC=CC=1>[Pd].CO>[NH2:8][CH2:9][C:10]1([OH:17])[CH2:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH2:11]1

Inputs

Step One
Name
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC[C@]1(C[C@H](CCC1)C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere of 4 bar for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed with methanol (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NCC1(CC(CCC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07964616B2

Procedure details

A mixture of (1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol (4.5 g) and 5% palladium on carbon (500 mg) in methanol (40 ml) was stirred under a hydrogen atmosphere of 4 bar for 72 hours. The reaction was filtered through celite, washed with methanol (2×) and concentrated in vacuo to afford 1S,3S)-1-(Aminomethyl)-3-methylcyclohexanol as a colourless oil (2.5 g).
Name
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][C@:10]1([OH:17])[CH2:15][CH2:14][CH2:13][C@H:12]([CH3:16])[CH2:11]1)C1C=CC=CC=1>[Pd].CO>[NH2:8][CH2:9][C:10]1([OH:17])[CH2:15][CH2:14][CH2:13][CH:12]([CH3:16])[CH2:11]1

Inputs

Step One
Name
(1S,3S)-1-[(benzylamino)methyl]-3-methylcyclohexanol
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC[C@]1(C[C@H](CCC1)C)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under a hydrogen atmosphere of 4 bar for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
WASH
Type
WASH
Details
washed with methanol (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NCC1(CC(CCC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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